molecular formula C6H6BF3N2O2 B1501850 (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 1189126-37-1

(6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B1501850
CAS No.: 1189126-37-1
M. Wt: 205.93 g/mol
InChI Key: RCGKLSKSKLWBON-UHFFFAOYSA-N
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Description

(6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid is an organic compound that features a pyridine ring substituted with an amino group at the 2-position, a trifluoromethyl group at the 3-position, and a boronic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-amino-3-(trifluoromethyl)pyridine.

    Borylation Reaction: The introduction of the boronic acid group is achieved through a borylation reaction. This can be done using a palladium-catalyzed coupling reaction with bis(pinacolato)diboron in the presence of a base such as potassium acetate.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the original compound.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Various aryl or vinyl-substituted pyridine derivatives.

Scientific Research Applications

(6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its unique structural features.

    Industry: It is used in the production of advanced materials and as a precursor in the synthesis of functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, thereby inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(trifluoromethyl)pyridine: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.

    3-(Trifluoromethyl)pyridine-5-boronic acid: Lacks the amino group, which may reduce its potential for forming hydrogen bonds and interacting with biological targets.

    2-Amino-5-boronic acid pyridine: Lacks the trifluoromethyl group, which may affect its lipophilicity and metabolic stability.

Uniqueness

(6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the combination of the amino, trifluoromethyl, and boronic acid groups on the pyridine ring

Properties

IUPAC Name

[6-amino-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF3N2O2/c8-6(9,10)4-1-3(7(13)14)2-12-5(4)11/h1-2,13-14H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGKLSKSKLWBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695937
Record name [6-Amino-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189126-37-1
Record name [6-Amino-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-bromo-3-(trifluoromethyl)pyridin-2-amine (9.85 mmol, commercially available), Bis(pinacolato)diboron (11.82 mmol), potassium acetate (1.4 g) and (1,1-bis(diphenylphosphino)ferrocene)-dichloropalladium (II) complex with DCM (200 mg, commercially available) was dissolved in dioxane (75 mL) under argon atmosphere. The reaction mixture was refluxed for 8 h. The reaction mixture was cooled, diluted with ethyl acetate (75 mL) and filtered. The filtrate was concentrated. The crude product was purified over silica gel using 0-10% ethyl acetate in petroleum ether to obtain the titled boronic acid derivative.
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11.82 mmol
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potassium acetate
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1.4 g
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75 mL
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75 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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